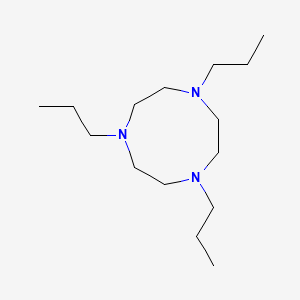![molecular formula C16H11NO4 B12548153 6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one CAS No. 143418-88-6](/img/structure/B12548153.png)
6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one is a complex organic compound belonging to the class of quinoline derivatives
Métodos De Preparación
The synthesis of 6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common synthetic route includes the use of ultrasound-promoted three-component one-pot procedures under catalyst-free and solvent-free conditions . This method is advantageous due to its simplicity and efficiency. Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to hydroquinoline derivatives .
Aplicaciones Científicas De Investigación
6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one has a wide range of scientific research applications:
Chemistry: It is used in the study of molecular interactions and electronic properties due to its unique structure.
Medicine: It is being investigated for its potential use in drug development, particularly for its antitumor and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. It acts as an inhibitor of quinone reductase 2, which plays a role in cellular redox processes . The compound’s structure allows it to interact with DNA and proteins, leading to its biological effects. The pathways involved include the inhibition of topoisomerase and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar compounds to 6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one include other quinoline derivatives such as:
Phenyl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one: Known for its biological activities and used in similar research applications.
2-[6-(4-ethylphenyl)-8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl]acetic acid: Exhibits antibacterial and antitumor activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct electronic properties and biological activities.
Propiedades
Número CAS |
143418-88-6 |
|---|---|
Fórmula molecular |
C16H11NO4 |
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
2-([1,3]dioxolo[4,5-h]quinolin-8-yl)benzene-1,3-diol |
InChI |
InChI=1S/C16H11NO4/c18-11-2-1-3-12(19)14(11)10-6-4-9-5-7-13-16(15(9)17-10)21-8-20-13/h1-7,18-19H,8H2 |
Clave InChI |
HSXZLBOEQORTKF-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C3=C(C=C2)C=CC(=N3)C4=C(C=CC=C4O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


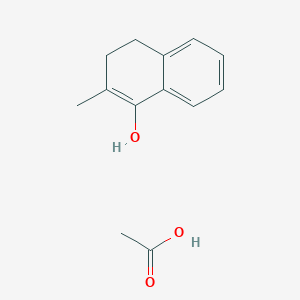

![Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-](/img/structure/B12548084.png)
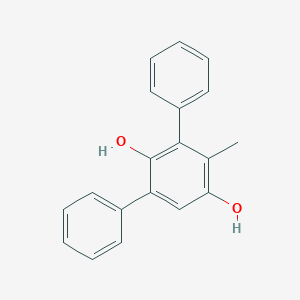
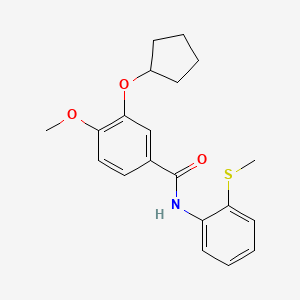
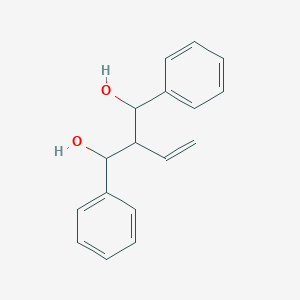
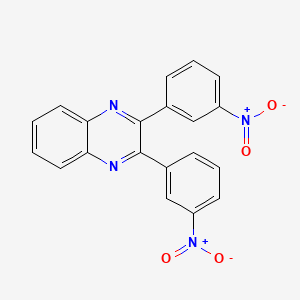
![Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-](/img/structure/B12548107.png)
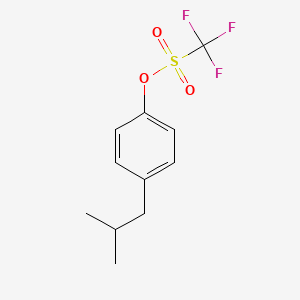
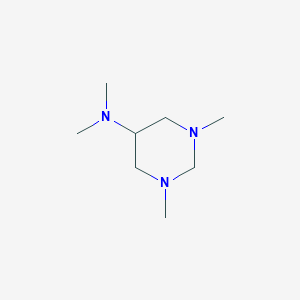
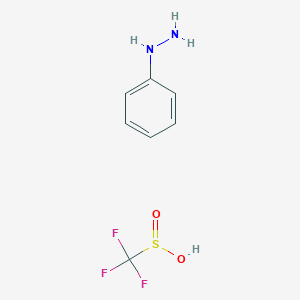
![Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-](/img/structure/B12548152.png)
![(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)
